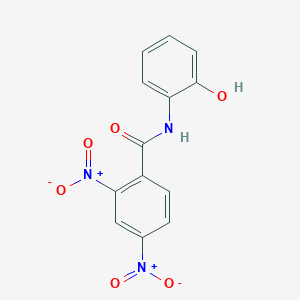

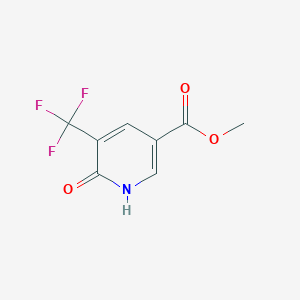

N-(2-hydroxyphenyl)-2,4-dinitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-hydroxyphenyl)acetamide” is also known as “2-Acetamidophenol” or "Acetaminophen USP RC C" . It’s a derivative of salicylic acid and has been reported as a less toxic compound compared to paracetamol or aspirin with anti-platelet aggregating and anti-inflammatory activity .

Synthesis Analysis

A novel Ni(II) ion-imprinted polymer (Ni(II)-IIP) was successfully synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer .Molecular Structure Analysis

The molecular formula of N-(2-hydroxyphenyl)acetamide is C8H9NO2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

N-(2-hydroxyphenyl)acetamide has been found to undergo various chemical reactions. For instance, it has been used in the synthesis of N-heteroarenes via catalytic dehydrogenation of N-heterocycles .Physical And Chemical Properties Analysis

The molecular weight of N-(2-hydroxyphenyl)acetamide is 151.16 . More detailed physical and chemical properties could not be found in the available resources.Aplicaciones Científicas De Investigación

Biosensor Development

N-(2-hydroxyphenyl)-2,4-dinitrobenzamide has been utilized in the development of highly sensitive biosensors. For instance, a study by Karimi-Maleh et al. (2014) described a novel modified carbon paste electrode incorporating this compound for the electrocatalytic determination of glutathione and piroxicam, showcasing its utility in detecting specific compounds in biological samples.

Drug Metabolism Research

Research on this compound has provided insights into drug metabolism. Helsby et al. (2008) conducted a study on the in vitro metabolism of this compound, examining its biotransformation and the pathways involved in normal tissues. This research is crucial for understanding how drugs are metabolized and for the development of safer pharmaceuticals.

Electrochemical Sensors

The compound has been instrumental in creating electrochemical sensors. A study by Bagheri et al. (2014) used it to modify a carbon paste electrode for the determination of captopril, demonstrating its effectiveness in sensitive detection of pharmaceutical compounds.

Bioreductive Drug Research

This compound plays a role in bioreductive drug research. Palmer et al. (1995) investigated the reductive chemistry of a related compound, which is crucial for understanding how certain anticancer drugs are activated in hypoxic tumor cells.

Cancer Therapy Research

The compound has been explored for its potential in cancer therapy. Khan and Ross (1971) studied its derivatives for inhibitory activity against tumor growth, highlighting its potential application in developing new anticancer drugs.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-hydroxyphenyl)-2,4-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O6/c17-12-4-2-1-3-10(12)14-13(18)9-6-5-8(15(19)20)7-11(9)16(21)22/h1-7,17H,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQOJYMXOROBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B2588737.png)

![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2588740.png)

![4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2588745.png)

![1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2588747.png)

![4-(N,N-dimethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2588750.png)

![4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid](/img/structure/B2588753.png)

![[rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis](/img/structure/B2588754.png)

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2588755.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2588756.png)